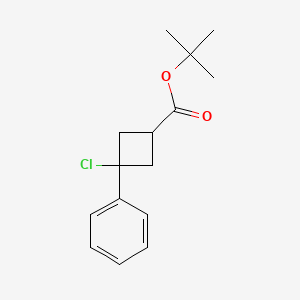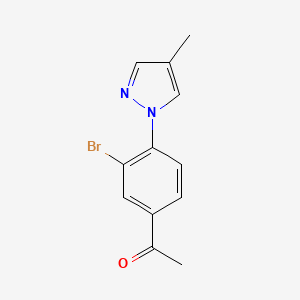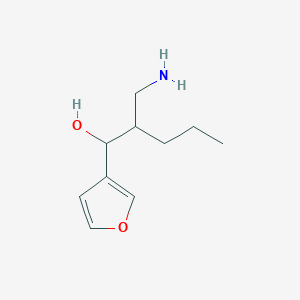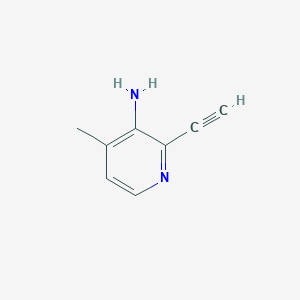
2-Ethynyl-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position on the pyridine ring, along with an amine group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities, ensuring high purity and consistency. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2-Ethynyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
2-Ethynyl-4-methylpyridin-3-amine has several scientific research applications:
Medicine: Research into the compound’s medicinal properties includes studies on its potential as a therapeutic agent for various conditions.
作用機序
The mechanism of action of 2-Ethynyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of the compound have been studied for their ability to inhibit clot formation in human blood by targeting thrombolytic pathways . The exact molecular targets and pathways may vary depending on the specific application and derivative being studied.
類似化合物との比較
Similar Compounds
2-Amino-3-bromo-5-methylpyridine: This compound is similar in structure but contains a bromine atom instead of an ethynyl group.
3-Fluoro-5-methylpyridin-4-amine: Another similar compound, which has a fluorine atom and is studied for its potential as a potassium channel blocker.
Uniqueness
2-Ethynyl-4-methylpyridin-3-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies that require the ethynyl functionality.
特性
分子式 |
C8H8N2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
2-ethynyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-8(9)6(2)4-5-10-7/h1,4-5H,9H2,2H3 |
InChIキー |
PFKKYPHXPRUWGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C#C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


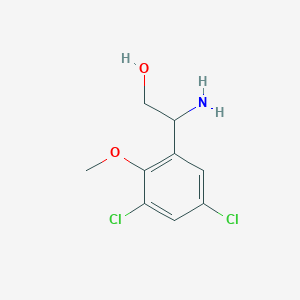
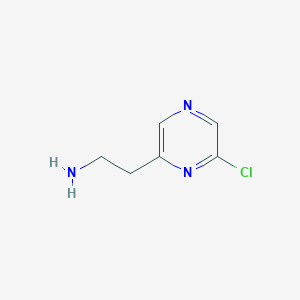
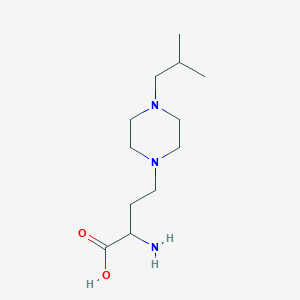
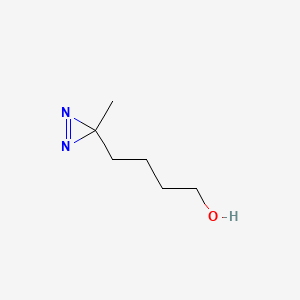
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
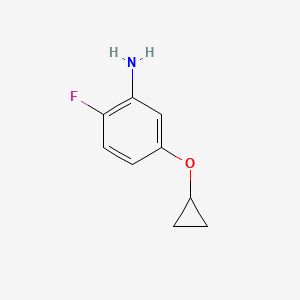
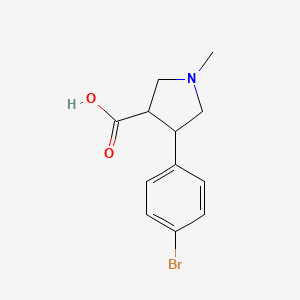
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
